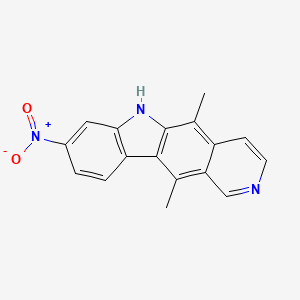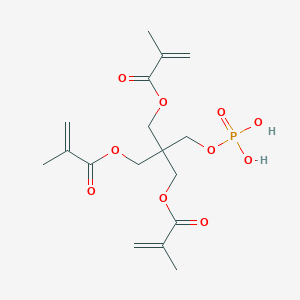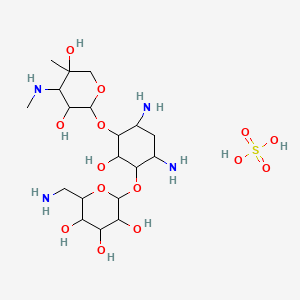
Gentamicin B sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betamicin sulfate is an aminoglycoside antibiotic used to treat a variety of bacterial infections. It is particularly effective against gram-negative bacteria and is often used in clinical settings to treat severe infections such as sepsis, pneumonia, and urinary tract infections . Betamicin sulfate is known for its broad-spectrum activity and is commonly administered intravenously, intramuscularly, or topically .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betamicin sulfate is produced through a fermentation process involving the bacterium Micromonospora purpurea . The fermentation process yields a mixture of gentamicin components, which are then purified to obtain betamicin sulfate. The primary components include gentamicin C1, C1a, C2, and C2a .
Industrial Production Methods: The industrial production of betamicin sulfate involves large-scale fermentation followed by purification using chromatographic techniques. High-performance liquid chromatography (HPLC) with charged aerosol detection is commonly used to separate and quantify the different components of betamicin sulfate . The process ensures the removal of impurities and degradation products, resulting in a high-purity final product .
Chemical Reactions Analysis
Types of Reactions: Betamicin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Betamicin sulfate can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols.
Major Products: The major products formed from these reactions include modified aminoglycoside derivatives with enhanced antibacterial activity and reduced toxicity .
Scientific Research Applications
Betamicin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Industry: Applied in the production of pharmaceutical formulations and as a preservative in various products.
Mechanism of Action
Betamicin sulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis . This binding disrupts the ability of the ribosome to accurately read messenger RNA, leading to the production of faulty proteins and ultimately causing bacterial cell death . The primary molecular targets are the ribosomal RNA and associated proteins involved in the translation process .
Comparison with Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Ciprofloxacin: A quinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV, differing in its mode of action.
Cephalexin: A cephalosporin antibiotic that inhibits bacterial cell wall synthesis.
Uniqueness: Betamicin sulfate is unique due to its broad-spectrum activity against both gram-positive and gram-negative bacteria, its ability to be used in various forms (intravenous, intramuscular, topical), and its relatively low toxicity compared to other aminoglycosides .
Properties
CAS No. |
43169-50-2 |
|---|---|
Molecular Formula |
C19H40N4O14S |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+;/m1./s1 |
InChI Key |
DSKCFEUMUAHNEE-NYKBMUPHSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O.OS(=O)(=O)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O |
Related CAS |
36889-15-3 (Parent) |
Synonyms |
gentamicin B gentamicin B sulfate gentamicin B1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(thiophene-2-carbonyl)phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B1202843.png)
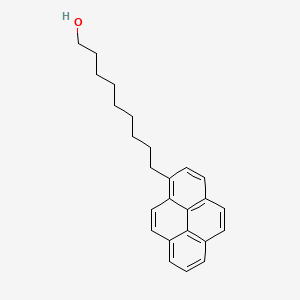
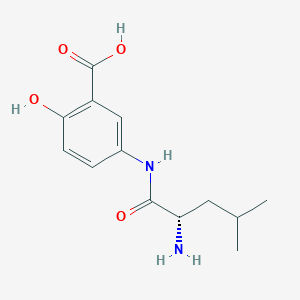
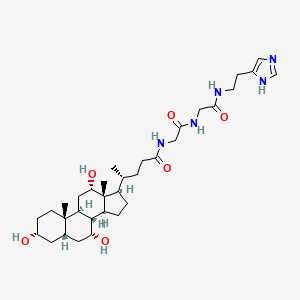

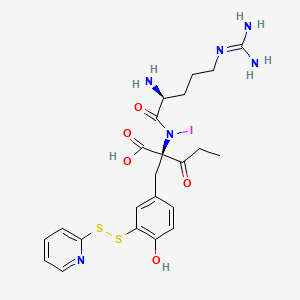

![benzhydryl (6R,7R)-3,4-dimethylidene-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1202857.png)
